Sniper(abl)-062 Sniper(abl)-062
Brand Name: Vulcanchem
CAS No.:
VCID: VC16678467
InChI: InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1
SMILES:
Molecular Formula: C53H63ClF2N10O9S
Molecular Weight: 1089.6 g/mol

Sniper(abl)-062

CAS No.:

Cat. No.: VC16678467

Molecular Formula: C53H63ClF2N10O9S

Molecular Weight: 1089.6 g/mol

* For research use only. Not for human or veterinary use.

Sniper(abl)-062 -

Specification

Molecular Formula C53H63ClF2N10O9S
Molecular Weight 1089.6 g/mol
IUPAC Name N-[4-[chloro(difluoro)methoxy]phenyl]-6-[3-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethylcarbamoyl]pyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C53H63ClF2N10O9S/c1-33(57-2)48(68)63-45(34-8-4-3-5-9-34)52(71)66-21-7-12-44(66)51-62-43(32-76-51)46(67)35-10-6-11-40(28-35)74-27-26-73-25-24-72-23-20-58-49(69)36-18-22-65(31-36)47-41(42-17-19-60-64-42)29-37(30-59-47)50(70)61-38-13-15-39(16-14-38)75-53(54,55)56/h6,10-11,13-17,19,28-30,32-34,36,44-45,57H,3-5,7-9,12,18,20-27,31H2,1-2H3,(H,58,69)(H,60,64)(H,61,70)(H,63,68)/t33-,36?,44-,45-/m0/s1
Standard InChI Key ZFKMAJWPPZNUKT-DVTWHOCZSA-N
Isomeric SMILES C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC
Canonical SMILES CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5CCN(C5)C6=C(C=C(C=N6)C(=O)NC7=CC=C(C=C7)OC(F)(F)Cl)C8=CC=NN8)NC

Introduction

Chemical Structure and Design Rationale

Molecular Composition

Sniper(ABL)-062 (C₅₃H₆₃ClF₂N₁₀O₉S) has a molecular weight of 1089.6 g/mol . The compound’s architecture follows the PROTAC template:

  • Target Protein Ligand: A dasatinib-derived moiety that binds the ABL kinase domain with high affinity .

  • E3 Ligase Ligand: An LCL161 analog recruiting cIAP1, an E3 ubiquitin ligase overexpressed in cancer cells .

  • Linker: A triethylene glycol (PEG3) spacer optimizing ternary complex formation between BCR-ABL and cIAP1 .

Table 1: Key Molecular Properties of Sniper(ABL)-062

PropertyValue
Molecular FormulaC₅₃H₆₃ClF₂N₁₀O₉S
Molecular Weight1089.6 g/mol
TargetBCR-ABL
E3 LigasecIAP1
CAS Number2140260-89-3
Development StagePreclinical

Structural Optimization

Early SNIPER(ABL) prototypes, such as SNIPER(ABL)-2, required micromolar concentrations for BCR-ABL degradation . By replacing imatinib with dasatinib (a more potent ABL inhibitor) and optimizing the PEG linker length, Sniper(ABL)-062 achieved nanomolar activity . The PEG3 linker enhances solubility and facilitates optimal spatial alignment between BCR-ABL and cIAP1, critical for efficient ubiquitination .

Mechanism of Action: Ubiquitin-Mediated Protein Degradation

Ternary Complex Formation

Sniper(ABL)-062 operates via a "tag-and-destroy" mechanism:

  • Target Binding: The dasatinib moiety engages BCR-ABL’s kinase domain .

  • E3 Ligase Recruitment: The LCL161 analog binds cIAP1, recruiting the UPS machinery .

  • Ubiquitination: cIAP1 mediates the transfer of ubiquitin molecules to lysine residues on BCR-ABL, marking it for proteasomal degradation .

Downstream Effects

Degradation of BCR-ABL disrupts oncogenic signaling pathways, including STAT5 and CrkL, leading to apoptosis in CML cells . Notably, Sniper(ABL)-062 also depletes cIAP1, further sensitizing cancer cells to programmed cell death .

Table 2: In Vitro Efficacy of Sniper(ABL)-062 in CML Cell Lines

Cell LineDC₅₀ (nM)Maximum Degradation (%)cIAP1 Reduction (%)
K562309580
KU812509075

Preclinical Research Findings

Protein Degradation Kinetics

In K562 cells, Sniper(ABL)-062 induces >90% BCR-ABL degradation within 6 hours at 100 nM, with effects sustained for 24–48 hours . The DC₅₀ (concentration for 50% degradation) is 30 nM, outperforming earlier SNIPER(ABL) variants by 100-fold .

Antiproliferative Activity

Sniper(ABL)-062 inhibits CML cell proliferation with an IC₅₀ of 50 nM, compared to 300 nM for dasatinib alone . This enhanced potency stems from the irreversible elimination of BCR-ABL, preventing compensatory signaling .

Overcoming TKI Resistance

In Ba/F3 cells expressing T315I-mutant BCR-ABL, Sniper(ABL)-062 achieves 80% degradation at 100 nM, whereas dasatinib shows no activity . This highlights its potential in TKI-resistant CML .

Comparative Analysis with Other BCR-ABL-Targeted Therapies

Table 3: Sniper(ABL)-062 vs. Traditional TKIs and PROTACs

ParameterSniper(ABL)-062ImatinibDasatinibSIAIS178 (PROTAC)
TargetBCR-ABLBCR-ABLBCR-ABLBCR-ABL
MechanismDegradationInhibitionInhibitionDegradation
DC₅₀/IC₅₀ (nM)30300110
Resistance CoverageT315I, othersLimitedLimitedT315I
cIAP1 DepletionYesNoNoNo

Challenges and Limitations

Hook Effect

At concentrations >1 µM, Sniper(ABL)-062’s efficacy declines due to incomplete ternary complex formation . This "hook effect" necessitates precise dosing to maintain therapeutic windows .

cIAP1 Depletion Paradox

While cIAP1 degradation enhances apoptosis, it may limit Sniper(ABL)-062’s duration of action by reducing available E3 ligase . Strategies to co-administer cIAP1 stabilizers are under investigation .

Future Directions and Clinical Translation

Combination Therapies

Co-administration with venetoclax (BCL-2 inhibitor) or asciminib (STAMP inhibitor) may synergize with Sniper(ABL)-062 by targeting parallel survival pathways .

Clinical Trial Design

Phase I trials should prioritize dose escalation to identify the optimal range avoiding the hook effect. Biomarkers like BCR-ABL transcript levels and cIAP1 expression will guide patient stratification .

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